molecular formula C5H7NO3S B15247562 2-Methylfuran-3-sulfonamide

2-Methylfuran-3-sulfonamide

Cat. No.: B15247562
M. Wt: 161.18 g/mol
InChI Key: RKKHAYOCOISUDD-UHFFFAOYSA-N
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Description

2-Methylfuran-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-3-sulfonamide typically involves the reaction of 2-methylfuran with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:

2-Methylfuran+Sulfonyl chlorideThis compound\text{2-Methylfuran} + \text{Sulfonyl chloride} \rightarrow \text{this compound} 2-Methylfuran+Sulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted furan derivatives .

Scientific Research Applications

2-Methylfuran-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the production of biofuels and renewable chemicals

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with p-aminobenzoic acid (PABA). This inhibition prevents the bacteria from synthesizing DNA, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylfuran-3-sulfonamide is unique due to its combined furan and sulfonamide structure, which imparts both chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications .

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

2-methylfuran-3-sulfonamide

InChI

InChI=1S/C5H7NO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

RKKHAYOCOISUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)S(=O)(=O)N

Origin of Product

United States

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